molecular formula C17H34O6 B1588081 n-Undecyl beta-D-glucopyranoside CAS No. 70005-86-6

n-Undecyl beta-D-glucopyranoside

Cat. No.: B1588081
CAS No.: 70005-86-6
M. Wt: 334.4 g/mol
InChI Key: ULDAPNVYSDTSFM-UHFFFAOYSA-N
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Description

n-Undecyl beta-D-glucopyranoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is composed of a hydrophilic glucose moiety and a hydrophobic undecyl chain, making it an effective detergent for solubilizing membrane proteins . This compound is particularly valued for its ability to maintain the stability and functionality of proteins in solution, which is crucial for various analytical techniques.

Mechanism of Action

Target of Action

n-Undecyl beta-D-glucopyranoside, also known as (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(undecyloxy)tetrahydro-2H-pyran-3,4,5-triol, is primarily used as a detergent for membrane protein crystallization . The primary targets of this compound are integral membrane proteins, which play crucial roles in the transport of charged and large chemicals in and out of the cell .

Mode of Action

The interaction of this compound with its targets involves the extraction of these proteins from the membrane, a step typically achieved by the application of detergents . This compound provides a special environment mimicking the membrane to keep the extracted protein stable .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving membrane proteins. By extracting these proteins and providing a stable environment for them, this compound facilitates the structural analysis of these proteins .

Pharmacokinetics

It is known that this compound is used in non-aqueous reaction systems, such as organic solvents and ionic liquids .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the extraction and stabilization of membrane proteins. This facilitates the structural analysis of these proteins, which is crucial for understanding their functions and roles in various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of this compound in non-aqueous reaction systems, such as organic solvents and ionic liquids, can affect its ability to extract and stabilize membrane proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Undecyl beta-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic synthesis using beta-glucosidase in organic solvents or ionic liquids . The reaction typically involves the reverse hydrolysis of glucose and undecanol, catalyzed by an engineered beta-glucosidase enzyme. Optimal conditions include a temperature of 30°C and specific solvent mixtures to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

n-Undecyl beta-D-glucopyranoside primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions typical of monosaccharides .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Undecyl beta-D-glucopyranoside stands out due to its optimal balance between hydrophilicity and hydrophobicity, making it particularly effective for solubilizing a wide range of membrane proteins. Its critical micelle concentration (CMC) and micelle size are also well-suited for maintaining protein stability in solution .

Properties

IUPAC Name

2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDAPNVYSDTSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403453
Record name Undecyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70005-86-6
Record name Undecyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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